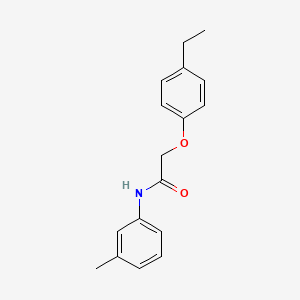

![molecular formula C14H20N4O3 B5515287 (3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

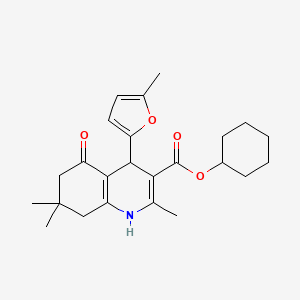

The compound contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic system containing a pyrrole moiety fused to a pyridine nucleus . This core is present in many biologically active compounds and is the subject of ongoing research . The compound also contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the bicyclic pyrrolo[3,4-c]pyridine core, with a pyrazole group attached. The 3D structure would depend on the specific stereochemistry at the chiral centers .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrazole group could potentially increase the polarity of the compound, affecting its solubility in different solvents .科学的研究の応用

Medicinal Chemistry and Drug Design

Pyrazole and pyridine derivatives have been extensively explored for their potential therapeutic applications. Organometallic complexes containing pyrazolo[3,4-b]pyridines have shown promise as potential cyclin-dependent kinase (Cdk) inhibitors, indicating their relevance in anticancer drug design (Stepanenko et al., 2011). Similarly, compounds with pyrazole-3-carboxamide and -3-carboxylate derivatives have been synthesized, indicating a wide range of possible functional group modifications for targeted medicinal applications (Yıldırım et al., 2005).

Supramolecular Chemistry and Material Science

The structural diversity and potential for modification make pyrazole and pyridine derivatives interesting for supramolecular chemistry applications. Coordination polymers with pyrazole-based ligands have been synthesized, showcasing their utility in constructing materials with novel properties, including luminescence and potential catalytic activities (Qin et al., 2005).

Synthetic Chemistry

Pyrazole and pyridine derivatives serve as key intermediates in the synthesis of complex molecules. The versatility of these compounds in reactions offers pathways to synthesize a variety of heterocyclic compounds, which are crucial in drug development and material science (Volochnyuk et al., 2010). Additionally, novel methods for synthesizing pyrazolo[3,4-b]pyridine derivatives have been reported, highlighting the continuous interest in improving synthetic routes for such compounds (Ghaedi et al., 2015).

作用機序

将来の方向性

Pyrrolo[3,4-c]pyridine derivatives are a topic of ongoing research due to their broad spectrum of pharmacological properties . Future research could potentially focus on the development of new compounds with this core, studying their biological activities, and optimizing their properties for potential therapeutic applications.

特性

IUPAC Name |

(3aS,7aR)-5-methyl-2-(1-methylpyrazole-4-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-16-4-3-11-7-18(9-14(11,8-16)13(20)21)12(19)10-5-15-17(2)6-10/h5-6,11H,3-4,7-9H2,1-2H3,(H,20,21)/t11-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMPDJUDCDXTIS-FZMZJTMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

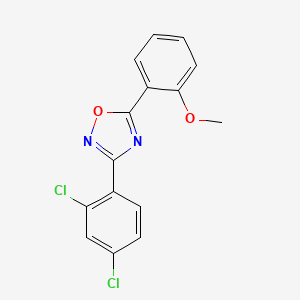

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B5515234.png)

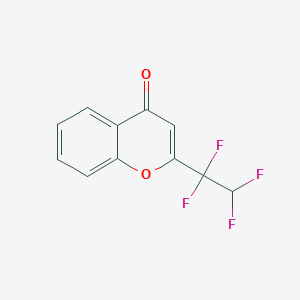

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)

![5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

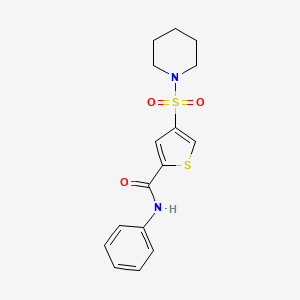

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)